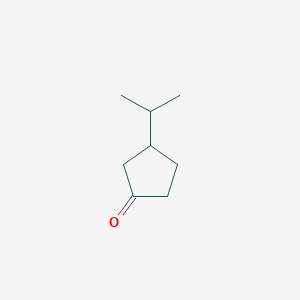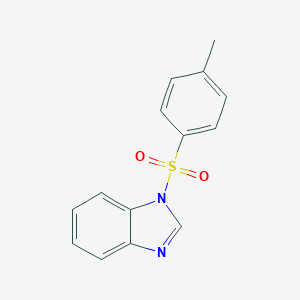
1-(Toluene-4-sulfonyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-4-sulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a toluene ring . They are widely used in organic synthesis .
Synthesis Analysis
The synthesis of toluene-4-sulfonyl compounds often involves the reaction of toluene with a sulfonylating agent . The reaction conditions can be optimized to improve yield and selectivity .Molecular Structure Analysis
The molecular structure of toluene-4-sulfonyl compounds typically includes a toluene ring attached to a sulfonyl group . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Toluene-4-sulfonyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution . They can also react with amines to form sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of toluene-4-sulfonyl compounds can vary depending on the specific compound. For example, p-toluenesulfonyl chloride is a white, malodorous solid that is considered hazardous .Safety And Hazards
Direcciones Futuras
Research into toluene-4-sulfonyl compounds is ongoing, with potential applications in various fields. For example, novel therapies that exploit the atheroprotective functions of HDL cholesterol are being developed using toluene-4-sulfonyl compounds . Additionally, a novel fluorescent labeling reagent has been designed and synthesized using a toluene-4-sulfonic acid compound .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFLPWSRYGYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353623 |
Source


|
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
CAS RN |
15728-44-6 |
Source


|
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


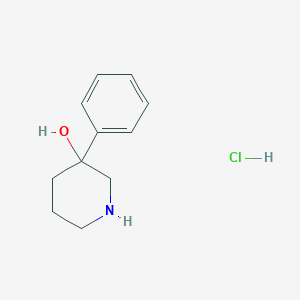
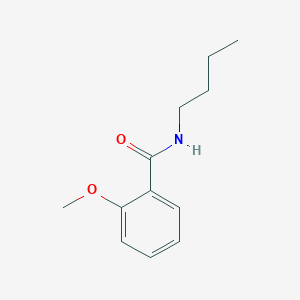
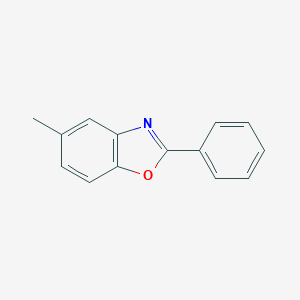
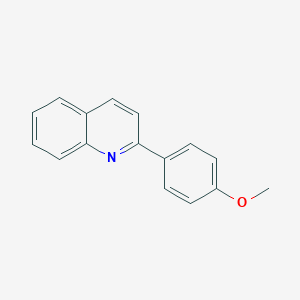
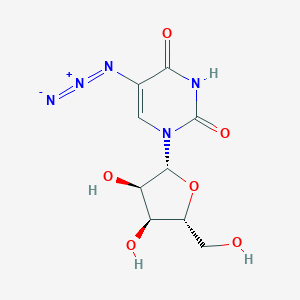
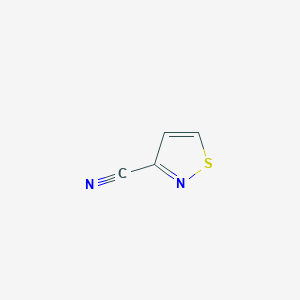
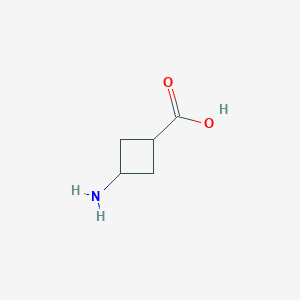
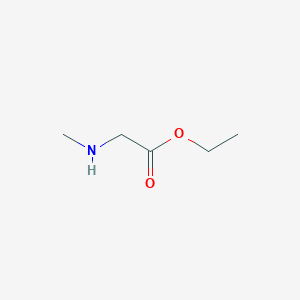
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
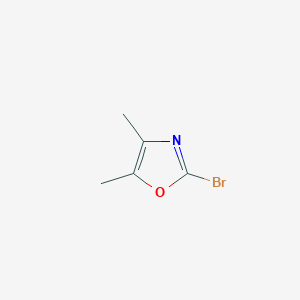
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
